molecular formula C9H17BrN2O2 B2724828 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide CAS No. 37623-20-4

2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide

Cat. No.: B2724828
CAS No.: 37623-20-4
M. Wt: 265.151
InChI Key: OFLPTTXCQZXBGT-UHFFFAOYSA-N
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Description

2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide is a chemical compound with the molecular formula C9H17BrN2O2 and a molecular weight of 265.15 g/mol This compound is known for its unique spirocyclic structure, which includes an oxa-diazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted spirocyclic compounds .

Scientific Research Applications

2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.

    Industry: Its chemical properties may be exploited in the development of new industrial processes or products.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The spirocyclic structure may allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide group.

Properties

IUPAC Name

2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.BrH/c1-2-7-8(12)11-9(13-7)3-5-10-6-4-9;/h7,10H,2-6H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLPTTXCQZXBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC2(O1)CCNCC2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37623-20-4
Record name 2-ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one hydrobromide
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